N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, an oxadiazole ring, and a pyrrolidine carboxamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling Reactions: The oxadiazole intermediate is then coupled with a phenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Formation of the Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring through a cyclization reaction, often using a suitable amine and a carbonyl compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using strong oxidizing agents.
Reduction: The oxadiazole ring can be reduced to an amine or other derivatives under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogens or other functional groups on the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in its boronic acid functionality.
Halocarbons: Contain halogen atoms and are used in various industrial applications.
Azo-fused dinitramino compounds: Known for their energetic properties and thermal stability.
Uniqueness
N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of an oxadiazole ring and a pyrrolidine carboxamide moiety, which imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4/c1-17-7-11-20(12-8-17)31-16-19(15-24(31)32)26(33)28-23-6-4-3-5-22(23)27-29-25(30-35-27)18-9-13-21(34-2)14-10-18/h3-14,19H,15-16H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKCOOBAOWUVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C4=NC(=NO4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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